1-(7-Methylhexadecanoyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Methylhexadecanoyl)pyrrolidine is an organic compound with the molecular formula C21H41NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its unique structure, which includes a long alkyl chain with a methyl group at the seventh position, attached to a pyrrolidine ring via an amide linkage.
Preparation Methods
The synthesis of 1-(7-Methylhexadecanoyl)pyrrolidine typically involves the reaction of 7-methylhexadecanoic acid with pyrrolidine. The reaction is carried out under conditions that facilitate the formation of the amide bond. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(7-Methylhexadecanoyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyrrolidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(7-Methylhexadecanoyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to lipid metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(7-Methylhexadecanoyl)pyrrolidine involves its interaction with specific molecular targets. The long alkyl chain allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
1-(7-Methylhexadecanoyl)pyrrolidine can be compared with other N-acylpyrrolidines, such as N-(14-Methylhexadecanoyl)pyrrolidine. These compounds share a similar core structure but differ in the length and branching of the alkyl chain. The unique structure of this compound gives it distinct physicochemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
56630-56-9 |
---|---|
Molecular Formula |
C21H41NO |
Molecular Weight |
323.6 g/mol |
IUPAC Name |
7-methyl-1-pyrrolidin-1-ylhexadecan-1-one |
InChI |
InChI=1S/C21H41NO/c1-3-4-5-6-7-8-10-15-20(2)16-11-9-12-17-21(23)22-18-13-14-19-22/h20H,3-19H2,1-2H3 |
InChI Key |
ONDGRBXVEQUKRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)CCCCCC(=O)N1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.